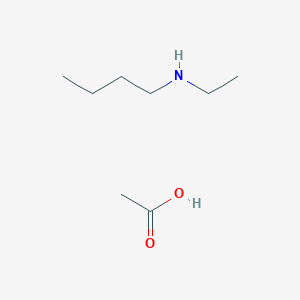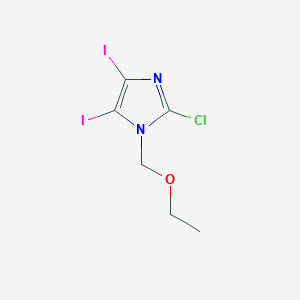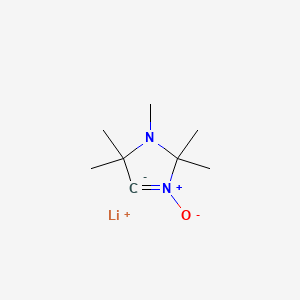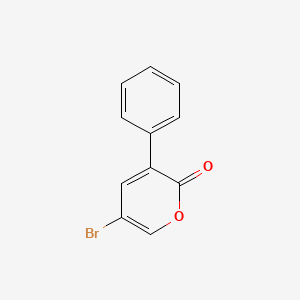![molecular formula C25H26O4 B14245476 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol CAS No. 402491-04-7](/img/structure/B14245476.png)
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a butenol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration . The reaction conditions often require the use of catalysts such as palladium and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: This compound shares similar structural features but differs in its ethyne linkage.
6-({6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}disulfanyl)-1-hexanol: This compound has a similar aromatic structure but includes a disulfanyl and hexyl group.
Eigenschaften
CAS-Nummer |
402491-04-7 |
|---|---|
Molekularformel |
C25H26O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-[bis(4-methoxyphenyl)-phenylmethoxy]but-2-en-1-ol |
InChI |
InChI=1S/C25H26O4/c1-27-23-14-10-21(11-15-23)25(29-19-7-6-18-26,20-8-4-3-5-9-20)22-12-16-24(28-2)17-13-22/h3-17,26H,18-19H2,1-2H3 |
InChI-Schlüssel |
YHKZVHIEKGNVPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)

![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)


![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)



![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
